A Comprehensive Technical Guide to Methyl 2-(benzyloxy)-4,5-difluorobenzoate (CAS 1823267-50-0): Synthesis, Characterization, and Applications in Medicinal Chemistry
A Comprehensive Technical Guide to Methyl 2-(benzyloxy)-4,5-difluorobenzoate (CAS 1823267-50-0): Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
Methyl 2-(benzyloxy)-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring a protected phenol and an activated ester, positions it as a versatile intermediate for the synthesis of complex molecular architectures. Fluorine substitution is a well-established strategy in medicinal chemistry for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical overview of Methyl 2-(benzyloxy)-4,5-difluorobenzoate, including a proposed synthetic pathway with detailed protocols, predicted spectral data for characterization, potential applications in drug discovery, and essential safety information. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this building block in their research endeavors.
Introduction and Strategic Significance
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The difluoromethyl group (-CF2H) and the difluoromethylene linker (-CF2-) are particularly valued as bioisosteres for carbinol and ether functionalities, respectively, capable of enhancing metabolic stability and modulating electronic properties without significant steric penalty.[1] Compounds like Methyl 2-(benzyloxy)-4,5-difluorobenzoate serve as crucial starting materials for accessing these "lightly fluorinated" molecules.
The subject of this guide, with its vicinal fluorine atoms on the benzene ring, offers a unique electronic and steric environment. The benzyloxy group serves a dual purpose: it can act as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps, or it can function as a key pharmacophoric element itself, participating in hydrophobic or π-stacking interactions within a biological target. Its utility is analogous to other substituted benzoates used in the synthesis of potent enzyme inhibitors, such as those targeting Hsp90 and D-amino acid oxidase.[2] Therefore, a comprehensive understanding of its synthesis and properties is critical for its effective application in research and development pipelines.[3][4]
Physicochemical and Structural Properties
Precise experimental data for Methyl 2-(benzyloxy)-4,5-difluorobenzoate is not extensively documented in publicly available literature. Therefore, researchers should always refer to the Certificate of Analysis provided by a reputable supplier for lot-specific data. The fundamental properties derived from its structure are summarized below.
| Property | Value | Source |
| CAS Number | 1823267-50-0 | N/A |
| Molecular Formula | C₁₅H₁₂F₂O₃ | Derived from Structure |
| Molecular Weight | 278.25 g/mol | [5] |
| IUPAC Name | Methyl 2-(benzyloxy)-4,5-difluorobenzoate | Derived from Structure |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)F)OCC2=CC=CC=C2 | [5] |
| Physical Form | Solid (Predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [5] |
Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 2-hydroxy-4,5-difluorobenzoic acid. This pathway leverages two fundamental organic transformations: Fischer-Speier esterification and Williamson ether synthesis.
Step 1: Esterification of 2-Hydroxy-4,5-difluorobenzoic acid
Causality: The first step involves converting the carboxylic acid into a methyl ester. Fischer esterification is the chosen method due to its cost-effectiveness and operational simplicity. It is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product, ensuring a high yield, a principle demonstrated in the synthesis of similar hydroxybenzoates.[2] Concentrated sulfuric acid serves as an efficient and inexpensive catalyst.
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-4,5-difluorobenzoic acid (1.0 eq).
-
Add a sufficient volume of methanol to dissolve the starting material (approx. 10 mL per gram of acid).
-
Cool the mixture in an ice bath (0 °C) and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C) for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-hydroxy-4,5-difluorobenzoate, which can often be used in the next step without further purification.
Step 2: Benzylation of Methyl 2-hydroxy-4,5-difluorobenzoate
Causality: This step is a Williamson ether synthesis, a classic SN2 reaction. The phenolic proton is acidic and must be removed by a base to form a nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is strong enough to deprotonate the phenol but mild enough to avoid hydrolysis of the methyl ester.[6] Acetone or DMF are suitable aprotic polar solvents that facilitate the SN2 reaction. Benzyl bromide (BnBr) is a highly reactive electrophile, ensuring efficient reaction.[7]
Detailed Protocol:
-
Charge a round-bottom flask with Methyl 2-hydroxy-4,5-difluorobenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 15 mL per gram of phenol).
-
Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of fresh acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(benzyloxy)-4,5-difluorobenzoate.
Spectroscopic Characterization (Predicted)
For novel or sparsely documented compounds, predicting spectral data is a crucial step for guiding characterization efforts. The following assignments are based on established principles of NMR spectroscopy and typical chemical shift values for analogous structures.[8][9]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H | N/A | Typical range for a methyl ester.[8] |
| -CH₂-Ph | 5.1 - 5.3 | Singlet (s) | 2H | N/A | Benzylic protons adjacent to an oxygen atom.[8] |
| Aromatic H (benzyl) | 7.3 - 7.5 | Multiplet (m) | 5H | N/A | Standard range for monosubstituted benzene ring protons. |
| Aromatic H-3 | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | JH-F(4) ≈ 8-10, JH-H(6) ≈ 0 | Coupled to adjacent F-4; minimal coupling to H-6. |
| Aromatic H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | JH-F(5) ≈ 8-10, JH-H(3) ≈ 0 | Deshielded by the adjacent ester, coupled to F-5. |
¹³C NMR (Predicted): Key signals would be expected around δ 165-170 (C=O, ester), 140-160 (C-F and C-O aromatic carbons), 110-135 (aromatic carbons), 70-75 (-CH₂-), and 50-55 (-OCH₃).[10]
Mass Spectrometry (Predicted): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 278.25 or 279.26, respectively.
Applications in Drug Discovery and Development
Methyl 2-(benzyloxy)-4,5-difluorobenzoate is not an end-product but a strategic molecular scaffold. Its value lies in its potential for elaboration into more complex, biologically active molecules.
-
Scaffold for Lead Optimization: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing points for diversification. The fluorine atoms can enhance binding affinity and improve metabolic stability. This makes it a valuable starting point for generating compound libraries for screening.[11]
-
Synthesis of Heterocycles: The difluorobenzene ring is a common feature in many bioactive heterocyclic compounds. This intermediate can be used in cyclization reactions to form quinolones, benzoxazoles, or other ring systems relevant to antibacterial or anticancer research.[12]
-
Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it can be used in FBDD campaigns. The benzyloxy group can explore hydrophobic pockets in a target protein, while the difluorophenyl methyl ester portion provides a handle for linking to other fragments.
The use of computational tools and AI in drug discovery can further leverage such building blocks by predicting their suitability for specific biological targets and guiding synthetic efforts towards molecules with higher probabilities of success.[3][13]
Safety, Handling, and Storage
No specific safety data sheet (SDS) for CAS 1823267-50-0 is widely available. Therefore, it must be handled with care, assuming the hazards associated with its functional groups and similar chemicals.[14]
| Hazard Class | GHS Statement | Precautionary Measures |
| Eye Irritation | H319: Causes serious eye irritation.[15] | P280: Wear eye protection/face protection.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Skin Irritation | H315: Causes skin irritation.[15] | P280: Wear protective gloves.[15] |
| Respiratory Irritation | H335: May cause respiratory irritation.[15] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[14] |
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[16] Avoid formation of dust and aerosols.[15]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17]
Disclaimer: This information is for guidance only and is based on data for analogous compounds. Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
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